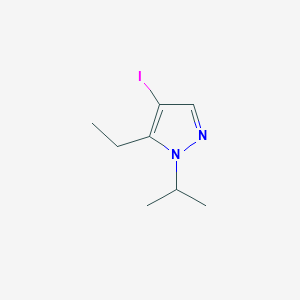

5-乙基-4-碘-1-异丙基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . Treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of NaHCO3 provided 5-substituted 4-iodo-1-tosylpyrazoles in good yields .Molecular Structure Analysis

The molecular structure of 5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole can be represented by the InChI code: 1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 . The molecular weight of the compound is 308.12 .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, they undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

吡唑衍生物作为构建模块

5-乙基-4-碘-1-异丙基-1H-吡唑是一类碘代吡唑衍生物的组成部分。这些化合物在农学和肿瘤学等研究领域具有价值。它们作为构建模块用于创建具有吡唑核的新化学实体,这对各种合成应用至关重要 (Guillou 等,2011)。

催化和有机合成

在有机合成中,吡唑衍生物用作 Sonogashira 型交叉偶联反应中的前体。这些反应促进了各种基于吡唑的化合物的合成,这些化合物可以在材料科学和药物化学中具有各种应用 (Arbačiauskienė 等,2011)。

结构和光谱分析

吡唑衍生物的结构和光谱性质,包括类似于 5-乙基-4-碘-1-异丙基-1H-吡唑的性质,已得到广泛研究。X 射线衍射和密度泛函理论 (DFT) 等技术提供了对其分子几何和电子结构的见解,这对了解其化学行为至关重要 (Viveka 等,2016)。

新化学实体的开发

吡唑衍生物是合成各种新化学实体的起点。它们在化学反应中的多功能性,例如 N-芳基化和 Suzuki-Miyaura 交叉偶联,使其在开发用于潜在治疗或工业应用的新型化合物方面具有价值 (Guillou 和 Janin,2010)。

金属配位聚合物

基于吡唑的配体,包括 5-乙基-4-碘-1-异丙基-1H-吡唑的衍生物,用于合成金属配位聚合物。这些聚合物在催化、材料科学和潜在的药物递送系统等各个领域都有应用 (Cheng 等,2017)。

属性

IUPAC Name |

5-ethyl-4-iodo-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-4-8-7(9)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPTTLYEQJXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C(C)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)